1-[4-cyclohexyl-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
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Overview
Description
1-[4-cyclohexyl-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, an indole moiety, and a triazole ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[4-cyclohexyl-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone involves multiple steps, each requiring specific reaction conditions and reagentsCommon reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the triazole ring . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-[4-cyclohexyl-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-[4-cyclohexyl-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting proteins involved in the process, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1-[4-cyclohexyl-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone can be compared with other triazole derivatives, such as:
1-cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine: This compound shares a similar indole and cyclohexyl structure but differs in its functional groups and overall reactivity.
Ethanone, 1-(1H-indol-3-yl)-: This compound contains an indole moiety but lacks the triazole ring, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C25H28N4O |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[4-cyclohexyl-3-(1H-indol-3-yl)-2-(4-methylphenyl)-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C25H28N4O/c1-17-12-14-20(15-13-17)29-25(22-16-26-23-11-7-6-10-21(22)23)28(24(27-29)18(2)30)19-8-4-3-5-9-19/h6-7,10-16,19,25-26H,3-5,8-9H2,1-2H3 |
InChI Key |
MXKDVRWNBFYCCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(N(C(=N2)C(=O)C)C3CCCCC3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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